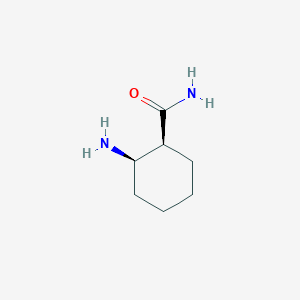

cis-2-Amino-1-cyclohexanecarboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

(1S,2R)-2-aminocyclohexane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c8-6-4-2-1-3-5(6)7(9)10/h5-6H,1-4,8H2,(H2,9,10)/t5-,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXNKJRKPVQVDJW-NTSWFWBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@H](C1)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Investigations and Absolute Configuration Assignment of Cis 2 Amino 1 Cyclohexanecarboxamide

Advanced Spectroscopic Methods for Stereochemical Elucidation (e.g., NMR, CD Spectroscopy)

Spectroscopic techniques are indispensable tools for probing the stereochemistry of molecules in solution. Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy are particularly powerful in this regard.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the connectivity and spatial arrangement of atoms. For cis-2-Amino-1-cyclohexanecarboxamide, ¹H and ¹³C NMR are used to determine the relative stereochemistry of the amino and carboxamide groups. Key parameters derived from NMR spectra, such as chemical shifts (δ) and coupling constants (J), are sensitive to the dihedral angles between adjacent protons, which in turn depend on the conformation of the cyclohexane (B81311) ring.

For instance, in a chair conformation, the coupling constants between axial-axial, axial-equatorial, and equatorial-equatorial protons are characteristically different. These differences allow for the assignment of the relative positions of the substituents. In the cis isomer, one substituent is typically in an axial position while the other is in an equatorial position. youtube.com Dynamic NMR studies at varying temperatures can also provide insights into the energetics of conformational changes, such as the ring flip between two chair conformations. acs.orgnih.gov The use of chiral solvating agents in NMR can help in determining the enantiomeric purity of a sample. nsf.gov

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is particularly useful for determining the absolute configuration of a compound. chiralabsxl.comresearchgate.net The resulting CD spectrum is a unique fingerprint of a molecule's three-dimensional structure. While a priori prediction of a CD spectrum is complex, it can be reliably used by comparing the experimental spectrum to that of a known standard or through computational predictions. chiralabsxl.com The sign and intensity of the Cotton effects in the CD spectrum can be correlated to the absolute stereochemistry of the chiral centers. chiralabsxl.com

Table 1: Spectroscopic Data for Stereochemical Analysis

| Technique | Parameter | Information Gained |

|---|---|---|

| ¹H NMR | Chemical Shifts (δ), Coupling Constants (J) | Relative stereochemistry, conformational preferences. |

| ¹³C NMR | Chemical Shifts (δ) | Molecular structure and symmetry. |

| CD Spectroscopy | Cotton Effects (sign and intensity) | Absolute configuration. |

X-ray Crystallographic Analysis for Absolute Configuration Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, providing unambiguous information about both the relative and absolute configuration of all stereogenic centers. springernature.comthieme-connect.de The technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to generate an electron density map, from which the positions of all atoms in the crystal lattice can be determined. thieme-connect.de

For chiral molecules like cis-2-Amino-1-cyclohexanecarboxamide, the determination of the absolute configuration relies on the phenomenon of anomalous dispersion. researchgate.net When X-rays interact with electrons, a small phase shift occurs, and this effect is slightly different for enantiomers. researchgate.neted.ac.uk By carefully measuring and analyzing the intensities of Bijvoet pairs (reflections that are related by inversion), the correct absolute structure can be assigned. nih.gov The Flack parameter is a value calculated during the refinement of the crystal structure that indicates the correctness of the assigned absolute configuration. A value close to zero confirms the correct assignment, while a value near one suggests that the inverted structure is correct. ed.ac.uk

The stereochemistry of related aminocyclohexanecarboxamide derivatives has been successfully confirmed using single crystal X-ray diffraction. acs.orgnih.gov

Table 2: Key Aspects of X-ray Crystallographic Analysis

| Aspect | Description |

|---|---|

| Single Crystal | A high-quality single crystal of the compound is required. thieme-connect.de |

| Anomalous Dispersion | The physical phenomenon that allows for the determination of absolute configuration. researchgate.net |

| Bijvoet Pairs | Pairs of reflections whose intensity differences are used to assign absolute stereochemistry. nih.gov |

| Flack Parameter | A parameter used to validate the determined absolute configuration. ed.ac.uk |

Conformational Analysis of the Cyclohexane Ring in cis-2-Amino-1-cyclohexanecarboxamide and Derivatives

The cyclohexane ring is not planar but exists in various puckered conformations to relieve angle and torsional strain. libretexts.orgmasterorganicchemistry.com The most stable conformation is the chair form, which has ideal tetrahedral bond angles and staggered C-H bonds, resulting in minimal strain. libretexts.orgslideshare.net Other higher-energy conformations include the boat, twist-boat, and half-chair. masterorganicchemistry.comslideshare.net

For a substituted cyclohexane like cis-2-Amino-1-cyclohexanecarboxamide, the substituents can occupy either axial or equatorial positions. In the cis isomer, one substituent will be in an axial position and the other in an equatorial position. The cyclohexane ring can undergo a "ring flip," a conformational change where axial substituents become equatorial and vice versa. youtube.com

The preferred conformation is the one that minimizes steric interactions. Generally, larger substituents prefer to be in the more spacious equatorial position to avoid 1,3-diaxial interactions. The conformational equilibrium between the two possible chair forms can be studied using techniques like variable-temperature NMR. cdnsciencepub.comcdnsciencepub.com The presence of polar substituents can also influence the conformational equilibrium due to electrostatic interactions. cdnsciencepub.com

Table 3: Common Conformations of Cyclohexane

| Conformation | Relative Stability | Key Features |

|---|---|---|

| Chair | Most Stable | No angle or torsional strain. libretexts.orgslideshare.net |

| Twist-Boat | Less Stable | Reduced torsional and steric strain compared to the boat. slideshare.net |

| Boat | Less Stable | Eclipsing strain and flagpole interactions. masterorganicchemistry.com |

| Half-Chair | Least Stable | Significant angle and torsional strain. masterorganicchemistry.comslideshare.net |

Computational Chemistry Approaches for Stereochemical Prediction and Verification

Computational chemistry provides powerful tools to complement experimental data in stereochemical analysis. Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to predict the relative energies of different conformations and to calculate spectroscopic properties.

By calculating the energies of the possible chair conformations of cis-2-Amino-1-cyclohexanecarboxamide, the most stable conformer and the energy barrier for ring inversion can be predicted. These computational models can also be used to simulate NMR and CD spectra. rsc.org Comparing the calculated spectra with the experimental data can provide strong evidence for the assigned stereochemistry. rsc.org

For instance, theoretical calculations of CD spectra can help in assigning the absolute configuration when a suitable reference compound is unavailable. chiralabsxl.com Similarly, calculated NMR chemical shifts and coupling constants can aid in the interpretation of complex experimental spectra and confirm conformational assignments.

Table 4: Applications of Computational Chemistry in Stereochemical Analysis

| Computational Method | Application |

|---|---|

| Molecular Mechanics | Initial conformational searching and analysis. |

| Density Functional Theory (DFT) | Calculation of relative energies of conformers, prediction of NMR and CD spectra. rsc.org |

| Time-Dependent DFT (TD-DFT) | Simulation of electronic circular dichroism spectra. |

Reactivity Profiles and Mechanistic Studies of Cis 2 Amino 1 Cyclohexanecarboxamide

Elucidation of Reaction Pathways and Transformation Mechanisms

The reactivity of cis-2-Amino-1-cyclohexanecarboxamide is primarily dictated by its two functional groups: the primary amine (-NH₂) and the carboxamide (-CONH₂). As a versatile bifunctional building block, it can undergo a variety of chemical transformations. While specific mechanistic studies on this exact compound are not extensively detailed in the literature, its reaction pathways can be inferred from the known chemistry of its functional groups and closely related analogues.

The compound's core structure, featuring vicinal nitrogen substituents on a carbocyclic frame, is often assembled through multi-component reactions. For instance, a related compound, cis-2-Amino-4-cyclohexene-1-carboxamide, can be synthesized via a mechanism involving the halogenation of a cyclohexene (B86901) precursor to form a halo-cyclohexane intermediate. This is followed by a DBU-mediated elimination to regenerate the double bond, along with a concurrent amidation that installs the carboxamide group.

Once formed, cis-2-Amino-1-cyclohexanecarboxamide is expected to participate in several fundamental reaction types:

Oxidation and Reduction: The functional groups are susceptible to changes in oxidation state. The amino group can be oxidized, while the carboxamide can be reduced. For example, related amino-cyclohexene carboxamides can undergo oxidation with agents like potassium permanganate (B83412) or be reduced using sodium borohydride (B1222165) or lithium aluminum hydride.

Substitution Reactions: The hydrogen atoms on the primary amine are subject to substitution, allowing for the introduction of various substituents and the formation of secondary or tertiary amines.

These pathways highlight the compound's utility as an intermediate for creating more complex molecular architectures, particularly in the synthesis of novel organic compounds and polymers.

Investigations into Functional Group Interconversions of Amino and Carboxamide Moieties

The amino and carboxamide groups of cis-2-Amino-1-cyclohexanecarboxamide are amenable to a range of interconversion reactions, which are foundational transformations in organic synthesis. These reactions allow for the strategic modification of the molecule's structure and properties.

The primary amino group is a nucleophilic center and can participate in reactions such as alkylation and acylation. A more profound transformation is the Hofmann elimination , which can convert the amino group into an alkene. labxchange.org This reaction involves methylating the amine to create a good leaving group (a quaternary ammonium (B1175870) salt), followed by elimination upon heating with a base like silver oxide. labxchange.org

The carboxamide moiety also offers several avenues for functional group interconversion. A common and powerful transformation is the Hofmann rearrangement , which converts the primary carboxamide into a primary amine with one fewer carbon atom, proceeding through an isocyanate intermediate. labxchange.org This reaction provides a route to 1,2-diaminocyclohexane derivatives from the parent compound. Conversely, the carboxamide can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄), which would convert the -CONH₂ group into a -CH₂NH₂ group, thus preserving the carbon skeleton. labxchange.org

More specialized interconversions have also been explored for related amino-functionalized molecules. For example, amino groups can be silylated, and the resulting Si-N bond can undergo insertion reactions with molecules like carbon dioxide (CO₂), a process that can be catalyzed by N-donor bases. mdpi.com

Table 1: Summary of Potential Functional Group Interconversions

| Starting Functional Group | Reagents/Reaction Name | Resulting Functional Group | Reference |

| Primary Amine (-NH₂) | Exhaustive Methylation, Ag₂O, Heat (Hofmann Elimination) | Alkene | labxchange.org |

| Carboxamide (-CONH₂) | Br₂, NaOH (Hofmann Rearrangement) | Primary Amine (-NH₂) (with loss of C=O) | labxchange.org |

| Carboxamide (-CONH₂) | LiAlH₄ (Reduction) | Primary Amine (-CH₂NH₂) | labxchange.org |

| Primary Amine (-NH₂) | Silylation Agent, then CO₂ | Carbamoyloxy derivative | mdpi.com |

Studies on Stereoselectivity and Diastereoselectivity in Chemical Reactions

The stereochemical relationship between the amino and carboxamide groups in cis-2-Amino-1-cyclohexanecarboxamide is a critical aspect of its structure, profoundly influencing its interactions and reactivity. The synthesis of 1,2-cis substituted cycloalkanes is a known challenge in organic chemistry, as it often requires overcoming the thermodynamic preference for the more stable trans-isomers. nih.gov Achieving high 1,2-cis stereoselectivity typically necessitates carefully designed reaction conditions and may involve strategies that avoid relying solely on neighboring group participation, which usually favors 1,2-trans products. nih.gov

The defined cis configuration of the molecule creates a specific three-dimensional topology that can be recognized with high fidelity in chemical and biological systems. This principle has been demonstrated in studies on the closely related compound, cis-2-aminocyclohexanecarboxylic acid. researchgate.net In a notable study using electrospray ionization Fourier transform ion cyclotron resonance mass spectrometry, the enantiomers of cis-2-aminocyclohexanecarboxylic acid were successfully differentiated through the formation of host-guest complexes. researchgate.net This chiral differentiation was achieved by reacting the enantiomers with specific chiral host molecules. researchgate.net

The ability of these chiral hosts to selectively bind to one enantiomer over the other is a direct consequence of the molecule's fixed cis stereochemistry, which dictates how it can fit into the host's binding cavity. This demonstrates that the molecule's shape governs its non-covalent interactions, a fundamental principle that also underlies stereoselective and diastereoselective reactions where the compound might be used as a reactant or a chiral ligand.

Table 2: Chiral Host Molecules Used for Stereoselective Recognition

| Host Compound | Type | Reference |

| (+)-(18-Crown-6)-2,3,11,12-tetracarboxylic acid | Chiral Crown Ether | researchgate.net |

| (-)-(18-Crown-6)-2,3,11,12-tetracarboxylic acid | Chiral Crown Ether | researchgate.net |

| β-cyclodextrin | Chiral Cyclooligosaccharide | researchgate.net |

Hydrogen Bonding and Intermolecular Interactions Influencing Reactivity

The reactivity of cis-2-Amino-1-cyclohexanecarboxamide is significantly influenced by both intramolecular and intermolecular hydrogen bonds. The amino group (-NH₂) contains two hydrogen bond donors, while the carboxamide group (-CONH₂) contains two donors (on the -NH₂) and a potent acceptor (the carbonyl oxygen). This functionality facilitates a rich network of non-covalent interactions.

Intramolecular Hydrogen Bonding: The cis arrangement of the functional groups makes the formation of an intramolecular hydrogen bond highly probable. This bond would likely form between one of the hydrogen atoms of the amino group and the carbonyl oxygen of the carboxamide group. Studies on analogous systems, such as N-acetylproline, have shown that the formation of such intramolecular hydrogen bonds is highly dependent on the solvent environment. nih.gov In weakly interacting or nonpolar solvents, the intramolecular bond is favored, which locks the molecule into a specific conformation (e.g., an anti-conformation of the interacting group). nih.gov This conformational rigidity can, in turn, affect the molecule's reactivity by shielding one face of a functional group or by pre-organizing the molecule for a specific reaction pathway.

Intermolecular Hydrogen Bonding: In the solid state and in concentrated solutions, intermolecular hydrogen bonding is expected to dominate. Studies of similar cyclic amino acids, like cis-4-ammoniocyclohexanecarboxylate, reveal extensive hydrogen-bonding patterns that dictate the crystal structure. researchgate.net These molecules can form "head-to-tail" hydrogen bonds, where the amino group of one molecule interacts with the carboxylate/carboxamide group of another, leading to the formation of extended chains or helicoidal motifs. researchgate.net Such strong intermolecular interactions are responsible for physical properties like the compound's crystalline nature and its melting point of 124-127°C. researchgate.netthermofisher.com These interactions can also influence reactivity in solution by leading to the formation of dimers or larger aggregates, which may exhibit different reactivity profiles compared to the monomeric species. mdpi.com

Table 3: Potential Hydrogen Bonding Interactions

| Interaction Type | Donor | Acceptor | Significance | Reference |

| Intramolecular | Amino Group (N-H) | Carboxamide Carbonyl (C=O) | Stabilizes conformation, influences reactivity in nonpolar media. | nih.gov |

| Intermolecular | Amino Group (N-H) | Carboxamide Carbonyl (C=O) of another molecule | Crystal packing, formation of dimers/aggregates. | researchgate.net |

| Intermolecular | Carboxamide (N-H) | Amino Group (N) of another molecule | Formation of extended networks in the solid state. | mdpi.com |

Advanced Derivatives and Their Chemical Applications

Synthesis of Substituted cis-2-Amino-1-cyclohexanecarboxamide Derivatives

The chemical utility of cis-2-Amino-1-cyclohexanecarboxamide is significantly expanded through the synthesis of its substituted derivatives. These modifications can be systematically introduced at the amine and amide nitrogens, on the cyclohexyl ring, or by transforming the carboxamide group itself.

N-Substituted Analogues of the Amine and Amide

The primary amine and amide functionalities of cis-2-Amino-1-cyclohexanecarboxamide are readily amenable to substitution, allowing for the introduction of a diverse range of organic moieties. These substitutions can profoundly influence the steric and electronic properties of the molecule, thereby tuning its reactivity and potential applications.

N-Alkylation: The nucleophilic nature of the primary amine facilitates its alkylation. wikipedia.org Direct alkylation with alkyl halides can sometimes lead to mixtures of mono- and di-alkylated products due to the increased nucleophilicity of the resulting secondary amine. masterorganicchemistry.com To achieve selective mono-alkylation, reductive amination with aldehydes or ketones often provides a more controlled approach. This method involves the initial formation of an imine, which is then reduced in situ to the corresponding secondary amine. For industrial-scale synthesis, alcohols can be used as alkylating agents in the presence of catalysts, offering a greener alternative to alkyl halides. wikipedia.org

N-Acylation: The amine and, to a lesser extent, the amide can undergo acylation with acyl chlorides or anhydrides in the presence of a base to yield the corresponding amides and imides. This reaction is a fundamental transformation for introducing a wide variety of acyl groups, thereby creating a library of derivatives with tailored properties.

| Reagent Class | Reaction | Product Type |

| Alkyl Halides | N-Alkylation | Secondary or Tertiary Amines |

| Aldehydes/Ketones | Reductive Amination | Secondary Amines |

| Acyl Chlorides | N-Acylation | Amides |

| Anhydrides | N-Acylation | Amides |

Modifications of the Cyclohexyl Ring System

Alterations to the cyclohexyl ring of cis-2-Amino-1-cyclohexanecarboxamide can introduce additional stereocenters and functionalities, leading to structurally complex and diverse derivatives. These modifications can range from the introduction of unsaturation to the attachment of various substituents. For instance, the synthesis of perhydro-indoles and -quinolines has been achieved from related aminocyclohexane derivatives bearing unsaturated side chains, showcasing the potential for intramolecular cyclization reactions to construct fused ring systems. nih.gov Such strategies could be adapted to derivatives of cis-2-Amino-1-cyclohexanecarboxamide to create novel polycyclic scaffolds.

Carboxamide Group Transformations (e.g., Thiocarboxamides)

The carboxamide functional group can be chemically transformed to other functionalities, most notably to a thiocarboxamide. This conversion is typically achieved using thionating agents, with Lawesson's reagent being a prominent example. nih.gov The reaction involves the replacement of the carbonyl oxygen with a sulfur atom. nih.gov The mechanism proceeds through a four-membered thiaoxaphosphetane intermediate. nih.gov While effective, the workup of reactions involving Lawesson's reagent can be complicated by the formation of phosphorus-containing byproducts. beilstein-journals.org Optimized procedures have been developed to facilitate the removal of these byproducts, making the synthesis of thioamides more scalable. beilstein-journals.org The resulting thiocarboxamides exhibit different electronic and steric properties compared to their carboxamide precursors and can serve as intermediates for the synthesis of sulfur-containing heterocycles.

| Transformation | Reagent | Key Features |

| Carboxamide to Thiocarboxamide | Lawesson's Reagent | Direct thionation of the carbonyl group. |

Utilization of cis-2-Amino-1-cyclohexanecarboxamide as a Chiral Building Block

The inherent chirality of cis-2-Amino-1-cyclohexanecarboxamide makes it an excellent starting material for the synthesis of enantiomerically pure compounds. Its derivatives are employed as chiral auxiliaries and ligands in asymmetric catalysis and as scaffolds for the construction of complex molecules with defined stereochemistry.

In Asymmetric Catalysis (as Ligands or Chiral Auxiliaries)

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org Derivatives of cis-2-Amino-1-cyclohexanecarboxamide have the potential to be developed into effective chiral auxiliaries. For example, related chiral cis-1-amino-2-hydroxyindan has been successfully used to synthesize a chiral oxazolidinone auxiliary for highly enantioselective aldol (B89426) reactions. nih.govyoutube.comscielo.org.mx This suggests that analogous oxazolidinones derived from cis-2-Amino-1-cyclohexanecarboxamide could also be effective in controlling stereoselectivity.

Furthermore, the nitrogen and oxygen atoms in cis-2-Amino-1-cyclohexanecarboxamide and its derivatives can act as coordination sites for metal catalysts. By designing appropriate N-substituted analogues, it is possible to create chiral ligands that can induce asymmetry in a variety of metal-catalyzed reactions, such as hydrogenation, C-C bond formation, and oxidation reactions.

For the Construction of Complex Molecular Architectures (e.g., Fused Heterocycles, Peptidomimetics)

The bifunctional nature of cis-2-Amino-1-cyclohexanecarboxamide makes it a valuable precursor for the synthesis of fused heterocyclic systems. For example, the condensation of 2-aminobenzylamines with α-keto acids can lead to the formation of quinazoline (B50416) derivatives. rsc.org Similar strategies could be employed with derivatives of cis-2-Amino-1-cyclohexanecarboxamide to construct novel, complex heterocyclic frameworks. The synthesis of quinazolinone derivatives has been achieved through various methods, including the reaction of 2-aminobenzamides with alcohols or the cyclization of 2-aminobenzonitriles. rsc.orgnih.govresearchgate.net

In the realm of medicinal chemistry, peptidomimetics are compounds that mimic the structure and function of peptides but with improved properties such as enhanced stability and bioavailability. The rigid cyclohexane (B81311) backbone of cis-2-Amino-1-cyclohexanecarboxamide provides an excellent scaffold for the design of peptidomimetics. nih.govnih.govdiva-portal.org By incorporating this moiety into a peptide sequence, it is possible to constrain the conformational flexibility of the resulting molecule, which can lead to increased receptor binding affinity and selectivity. The synthesis of peptidomimetics often involves solid-phase synthesis techniques, and various heterocyclic scaffolds have been employed to mimic peptide secondary structures. nih.gov

Supramolecular Chemistry and Self-Assembly Studies of Derivatives

The inherent stereochemistry and functional groups of cis-2-amino-1-cyclohexanecarboxamide derivatives make them ideal candidates for studying the principles of molecular recognition and self-assembly. The cis configuration of the amine and carboxamide groups imposes specific geometric constraints that influence how these molecules interact with each other in the solid state and in solution.

The three-dimensional arrangement of molecules in the crystalline state is fundamental to understanding their physical properties. In the case of chiral molecules like the derivatives of cis-2-amino-1-cyclohexanecarboxamide, the solid-state organization of pure enantiomers can differ significantly from that of their racemic mixtures.

Studies on analogous systems, such as amides derived from trans-cyclohexane-β-amino acids, have revealed that enantiomerically pure compounds can exhibit superior gelation capabilities compared to their racemic counterparts. chemrxiv.org For instance, the xerogel of an enantiopure compound was observed to be formed by highly organized fibers arranged in stacked sheets, a structure that was less ordered in the corresponding racemic mixture. chemrxiv.org This highlights the critical role of stereochemistry in dictating the packing efficiency and the resulting macroscopic properties. chemrxiv.org The investigation of these solid-state structures often relies on powerful analytical techniques like powder X-ray diffraction (PXRD) to elucidate the intricate network of intermolecular interactions.

The self-assembly of small molecules into larger, ordered structures is a cornerstone of supramolecular chemistry. Derivatives of amino acids, including those based on the cyclohexyl framework, have been extensively explored as building blocks for functional nanomaterials due to their capacity for self-assembly. rsc.org This process is driven by a combination of non-covalent interactions, such as hydrogen bonding and hydrophobic interactions. rsc.org

A key manifestation of self-assembly is the formation of gels, where a low molecular weight gelator can immobilize a large volume of solvent. Bis(amino acid) and bis(amino alcohol) oxalamide derivatives, for example, are known for their versatile gelation abilities, which stem from the strong, directional hydrogen bonds provided by the oxalamide units and the molecular asymmetry conferred by their chiral centers. rsc.org Spectroscopic studies, including ¹H NMR and FTIR, have been instrumental in understanding the equilibrium between the assembled network and the dissolved gelator molecules. rsc.org

The morphology of the resulting gels can be highly dependent on the stereochemistry of the gelator. It has been shown that a racemic mixture can form a stable gel through resolution into enantiomeric bilayers, which then interact to form fibers and a network with a different morphology compared to the gel of the pure enantiomer. rsc.org This demonstrates a clear relationship between the stereochemical form of the gelator, the resulting fiber and network morphology, and the gel's ability to immobilize solvent. rsc.org

Coordination Chemistry of cis-2-Amino-1-cyclohexanecarboxamide Derivatives with Metal Ions

The amino and carboxamide groups of cis-2-amino-1-cyclohexanecarboxamide and its derivatives serve as excellent ligands for coordinating with metal ions. The study of these coordination complexes is a vibrant area of research, with implications for catalysis, materials science, and medicinal chemistry.

The ability of related α-diimine ligands, such as 1,2-bis(arylimino)acenaphthene (Ar-bian), to stabilize metal ions in various oxidation states highlights the potential of diimine-containing derivatives. mdpi.com The rigid backbone of these ligands facilitates strong chelation to the metal center. mdpi.com

The coordination environment of the metal ion in these complexes can vary significantly. For example, in cadmium complexes with Ar-bian ligands, distorted octahedral and trigonal bipyramidal geometries have been observed. mdpi.com The nature of the ligands and the counter-ions plays a crucial role in determining the final structure. In one instance, cadmium atoms were found in a distorted octahedral environment, coordinated to two nitrogen atoms from the ligand, two oxygen atoms from water molecules, and two bridging chlorine atoms. mdpi.com In another complex, the cadmium ion was coordinated to two ligands and two triflate anions. mdpi.com

Structure-based drug design has also utilized the coordination properties of related carboxamide derivatives. For instance, 2-amino-[1,1'-biphenyl]-3-carboxamide derivatives have been developed as potent and selective inhibitors of certain enzymes, where key binding interactions with the protein's active site are crucial for their activity. nih.gov X-ray cocrystallography has been employed to confirm these binding interactions at the molecular level. nih.gov

Computational and Theoretical Chemistry of Cis 2 Amino 1 Cyclohexanecarboxamide

Quantum Chemical Studies on Electronic Structure, Stability, and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. For cis-2-Amino-1-cyclohexanecarboxamide, such studies would elucidate its electronic architecture, thermodynamic stability, and inherent reactivity.

Electronic Structure: An analysis of the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—would be a primary objective. The energy and spatial distribution of these orbitals are crucial for predicting the molecule's behavior in chemical reactions. For instance, the HOMO location would indicate the most probable site for electrophilic attack, likely associated with the lone pair electrons of the amino group or the amide's oxygen atom. Conversely, the LUMO would highlight the regions susceptible to nucleophilic attack.

Stability: Quantum chemical methods can be used to calculate key thermodynamic parameters that define the molecule's stability. These include the standard enthalpy of formation, Gibbs free energy, and electronic energy. By comparing the energies of different optimized geometries (conformers), researchers can identify the most stable three-dimensional arrangement of the molecule.

Reactivity Descriptors: A range of "conceptual DFT" descriptors could be calculated to quantify the reactivity of cis-2-Amino-1-cyclohexanecarboxamide. These descriptors provide a theoretical basis for understanding how the molecule will interact with other chemical species.

| Reactivity Descriptor | Predicted Significance for cis-2-Amino-1-cyclohexanecarboxamide |

| Ionization Potential | The energy required to remove an electron, indicating its tendency to act as an electron donor. |

| Electron Affinity | The energy released upon gaining an electron, reflecting its capacity as an electron acceptor. |

| Electronegativity | A measure of the molecule's ability to attract electrons in a chemical bond. |

| Chemical Hardness/Softness | Hardness indicates resistance to change in electron distribution, while softness suggests higher reactivity. |

| Fukui Functions | These would pinpoint the specific atoms within the molecule that are most susceptible to electrophilic, nucleophilic, or radical attack. |

This table represents a hypothetical analysis, as specific research findings for this compound are not currently available.

Molecular Dynamics and Conformational Search Simulations

The cyclohexane (B81311) ring is known for its conformational flexibility, primarily adopting chair and boat conformations. For a disubstituted cyclohexane like cis-2-Amino-1-cyclohexanecarboxamide, the orientation of the amino and carboxamide groups (axial vs. equatorial) is of paramount importance.

Conformational Search: A systematic conformational search using computational methods would be essential to identify all low-energy conformers. This process involves rotating the rotatable bonds and exploring the different ring puckering states. The relative energies of these conformers would determine their population distribution at a given temperature. It is expected that the most stable conformer would seek to minimize steric hindrance, likely placing the bulkier carboxamide group in an equatorial position. Intramolecular hydrogen bonding between the amino and carboxamide groups could also play a significant role in stabilizing certain conformations.

Molecular Dynamics (MD) Simulations: MD simulations would provide a dynamic picture of the molecule's behavior over time, typically on the nanosecond to microsecond timescale. By simulating the molecule in a solvent (e.g., water), researchers could observe:

Conformational transitions: The frequency and pathways of interconversion between different chair and twist-boat conformations.

Solvation effects: How water molecules arrange themselves around the solute and form hydrogen bonds with the amino and carboxamide groups.

Structural stability: The root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atomic positions would reveal the rigidity and flexibility of different parts of the molecule.

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational chemistry is a powerful tool for predicting spectroscopic data, which can then be used to interpret and validate experimental measurements.

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the optimized molecular structure, a theoretical IR spectrum can be generated. This would allow for the assignment of specific absorption bands to the stretching and bending modes of the functional groups, such as the N-H stretches of the amine and amide, the C=O stretch of the amide, and the various C-H and C-C vibrations of the cyclohexane ring.

| Spectroscopic Technique | Predicted Key Features for cis-2-Amino-1-cyclohexanecarboxamide |

| FT-IR | Characteristic N-H stretching bands for the primary amine and amide, a strong C=O stretching band for the amide. |

| ¹H NMR | Distinct signals for the amine, amide, and methine protons, with coupling patterns revealing their stereochemical relationships. |

| ¹³C NMR | Resonances for the carbonyl carbon, the two carbons bearing the substituents, and the remaining methylene (B1212753) carbons of the ring. |

This table represents a hypothetical analysis, as specific research findings for this compound are not currently available.

Molecular Modeling for Understanding Chemical Interactions

Molecular modeling techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are used to predict how a molecule might interact with biological targets or to correlate its structure with its chemical or biological activity. Although no specific interaction studies for cis-2-Amino-1-cyclohexanecarboxamide are readily available, we can outline the approach.

Molecular Docking: If a biological target for this compound were identified, molecular docking simulations could be performed to predict its binding mode and affinity. The simulation would place the molecule into the active site of a protein, and a scoring function would estimate the strength of the interaction. The amino and carboxamide groups would be expected to act as key hydrogen bond donors and acceptors, forming crucial interactions with amino acid residues in the binding pocket.

Pharmacophore Modeling: Based on the molecule's structure, a 3D pharmacophore model could be developed. This model would define the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for a specific interaction. This could then be used to screen for other molecules with similar properties.

Future Research Directions and Emerging Methodologies

Development of Novel and Sustainable Synthetic Routes for cis-2-Amino-1-cyclohexanecarboxamide

The pursuit of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. Future research into the synthesis of cis-2-Amino-1-cyclohexanecarboxamide will likely focus on moving beyond traditional multi-step procedures towards more sustainable and atom-economical routes. Key areas of development include biocatalysis and continuous flow chemistry.

Biocatalysis: The use of enzymes to perform stereoselective transformations offers a powerful green alternative to conventional chemical synthesis. Transaminases, for instance, are highly effective in converting ketones into chiral amines. nih.gov A potential biocatalytic route to a precursor of cis-2-Amino-1-cyclohexanecarboxamide could involve the enzymatic reductive amination of a cyclic keto-amide. This approach would leverage the high selectivity of enzymes to control the cis-stereochemistry, operating under mild, aqueous conditions. mdpi.com

| Methodology | Potential Advantages for Synthesis | Key Research Focus |

| Biocatalysis | High stereoselectivity, mild reaction conditions, reduced waste, use of renewable resources. researchgate.net | Discovery and engineering of novel transaminases or other enzymes with high activity and selectivity for cyclohexane-based substrates. |

| Flow Chemistry | Improved reaction control, enhanced safety, ease of scalability, potential for automation and in-line analysis. pku.edu.cnchemeurope.com | Development of robust multi-step flow reactors, optimization of reaction conditions (residence time, temperature, pressure), and integration of purification modules. |

Exploration of Undiscovered Chemical Reactivity Profiles and Transformation Pathways

The vicinal (1,2-disubstituted) arrangement of the amine and amide groups on a conformationally constrained cyclohexane (B81311) ring suggests a rich and largely unexplored reactivity profile for cis-2-Amino-1-cyclohexanecarboxamide. Future research should aim to systematically investigate the chemical transformations of this molecule, focusing on both the individual reactivity of the functional groups and their potential for concerted or neighboring group participation.

The primary amine can serve as a nucleophile or a handle for a wide range of derivatizations, including N-alkylation, N-acylation, and the formation of imines or sulfonamides. The primary amide, while generally less reactive, can undergo hydrolysis, dehydration to a nitrile, or participate in rearrangements. The interplay between these two groups could lead to novel intramolecular cyclization reactions, forming bicyclic structures of potential medicinal interest. For example, under specific conditions, the amino group could participate in a reaction that activates the amide for an intramolecular transformation.

The reactivity of related cyclic β-amino acids, which can be used to synthesize β-lactams and other heterocyclic systems, provides a roadmap for exploring similar transformations with cis-2-Amino-1-cyclohexanecarboxamide. eurekalert.org

| Functional Group | Potential Transformations | Research Objective |

| Amino Group | Acylation, Alkylation, Reductive Amination, Diazotization | Synthesis of libraries of N-functionalized derivatives for biological screening. |

| Carboxamide Group | Hydrolysis, Dehydration (to nitrile), Hofmann Rearrangement | Access to other functional groups (carboxylic acid, nitrile, amine) for further diversification. |

| Bifunctional Reactivity | Intramolecular Cyclization, Ring Contraction/Expansion | Discovery of novel heterocyclic scaffolds and exploration of unique reaction pathways driven by the cis-stereochemistry. |

Advanced Applications in Complex Chemical Synthesis and Functional Materials Science

The unique structural features of cis-2-Amino-1-cyclohexanecarboxamide make it an attractive building block for applications in both complex chemical synthesis and materials science.

Functional Materials Science: Substituted cyclohexanes are versatile components in materials science. nih.gov The ability of the amino and amide groups in cis-2-Amino-1-cyclohexanecarboxamide to form multiple hydrogen bonds suggests its potential use in the development of supramolecular materials. For instance, amides derived from cyclohexane-β-amino acids have been shown to be excellent gelling agents for organic solvents. policyrj.com Future research could explore the self-assembly properties of this molecule and its derivatives to form gels, liquid crystals, or other ordered materials with tailored properties.

| Application Area | Potential Role of cis-2-Amino-1-cyclohexanecarboxamide | Research Focus |

| Medicinal Chemistry | As a constrained scaffold in peptidomimetics to enhance biological stability and receptor affinity. researchgate.neteurekalert.org | Synthesis and biological evaluation of peptides incorporating the molecule; conformational analysis of the resulting structures. |

| Functional Materials | As a building block for supramolecular polymers, organogels, and other functional materials through hydrogen bonding interactions. nih.govpolicyrj.com | Investigation of self-assembly behavior, characterization of material properties (e.g., mechanical, thermal, optical), and exploration of potential applications. |

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis and materials discovery. nih.goveurekalert.org These computational tools can be leveraged to accelerate the exploration of cis-2-Amino-1-cyclohexanecarboxamide in several key areas.

Reaction Prediction and Synthesis Design: ML models can be trained on large datasets of chemical reactions to predict the outcomes of unknown transformations. eurekalert.orgacs.org For cis-2-Amino-1-cyclohexanecarboxamide, AI could be used to:

Predict optimal conditions for the novel and sustainable synthetic routes discussed in section 7.1, minimizing the need for extensive experimental screening.

Identify plausible yet undiscovered reactions and transformation pathways (section 7.2) by analyzing the electronic and steric properties of the molecule. eurekalert.org

Propose complete retrosynthetic pathways for complex target molecules that incorporate the cis-2-Amino-1-cyclohexanecarboxamide scaffold.

Materials Property Prediction: By analyzing the structural features of molecules, ML algorithms can predict their macroscopic properties. nih.gov This approach could be used to screen virtual libraries of derivatives of cis-2-Amino-1-cyclohexanecarboxamide for their potential to form functional materials, such as organogelators or liquid crystals, guiding experimental efforts toward the most promising candidates. nih.govmdpi.com

| AI/ML Application | Specific Goal for cis-2-Amino-1-cyclohexanecarboxamide | Expected Outcome |

| Reaction Outcome Prediction | Predict yields and selectivity for novel synthetic routes and unexplored transformations. eurekalert.org | Accelerated optimization of synthetic protocols and discovery of new reactivity. |

| Retrosynthesis Planning | Design efficient multi-step syntheses for complex molecules containing the target scaffold. | Streamlined access to novel derivatives for application-focused research. |

| Material Property Prediction | Screen virtual libraries of derivatives to identify candidates with desired material properties (e.g., gelation ability, thermal stability). mdpi.com | Focused and more efficient discovery of new functional materials. |

Q & A

Q. What are the optimal synthetic routes for obtaining cis-2-Amino-1-cyclohexanecarboxamide with high stereochemical purity?

The synthesis typically involves cyclization of cyclohexene precursors or derivatization of cis-2-aminocyclohexanecarboxylic acid. Key steps include:

- Catalytic hydrogenation or stereoselective cycloaddition to enforce the cis-configuration (critical for biological activity) .

- Use of chiral catalysts (e.g., Rh or Pd complexes) to minimize racemization .

- Reaction conditions: Temperatures between 20–80°C, inert atmosphere (N₂/Ar), and solvents like THF or DCM .

Methodological Tip : Monitor reaction progress via TLC or HPLC. Purify via recrystallization (ethanol/water mixtures) or preparative HPLC (>98% purity) .

Q. How is the stereochemistry of cis-2-Amino-1-cyclohexanecarboxamide confirmed experimentally?

- X-ray crystallography : Resolves absolute configuration (e.g., (1R,2S) enantiomer) .

- NMR spectroscopy : Distinct coupling constants (e.g., J = 8–12 Hz for axial-equatorial protons) confirm cyclohexane ring conformation .

- Polarimetry : Specific rotation ([α]D) comparisons with known standards validate enantiomeric excess .

Q. What are the recommended purification methods to isolate cis-2-Amino-1-cyclohexanecarboxamide from reaction byproducts?

- Ion-exchange chromatography : Effective for separating charged derivatives (e.g., hydrochloride salts) .

- Recrystallization : Use solvent systems like ethanol/water or acetonitrile to remove unreacted precursors .

- HPLC with chiral columns : Resolves enantiomeric impurities (e.g., Zorbax SB-C18, 5 µm particle size) .

Q. How is this compound utilized in peptide analogue design?

The rigid cyclohexane backbone imposes conformational constraints, enhancing binding specificity. Applications include:

- Peptidomimetics : Replace proline or other cyclic amino acids in bioactive peptides .

- Catalytic moieties : Carboxamide derivatives serve as enzyme inhibitors (e.g., protease or kinase targets) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields (e.g., 50–85%) for this compound?

Discrepancies often arise from:

- Catalyst loading : Higher Pd/Rh concentrations (2–5 mol%) improve yields but risk racemization .

- Temperature control : Exothermic reactions require precise cooling (0–5°C) to suppress side products .

Experimental Design Recommendation : Use a Design of Experiments (DoE) approach to optimize parameters (e.g., catalyst, solvent, temperature) .

Q. What computational tools are suitable for predicting the reactivity of cis-2-Amino-1-cyclohexanecarboxamide in drug discovery?

- Density Functional Theory (DFT) : Models transition states for stereoselective reactions (e.g., Gaussian or ORCA software) .

- Molecular Dynamics (MD) : Simulates ligand-protein binding (e.g., GROMACS or AMBER) .

- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties .

Q. How do structural modifications (e.g., halogenation or esterification) impact biological activity?

Q. What strategies validate in vitro biological activity while minimizing false positives?

- Orthogonal assays : Combine enzymatic inhibition (e.g., fluorescence-based) with SPR binding studies .

- Counter-screening : Test against unrelated targets (e.g., cytochrome P450s) to rule out nonspecific interactions .

- Crystallographic validation : Co-crystal structures confirm binding mode (e.g., PDB deposition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.